TGN-020 is a potent and selective inhibitor of Aquaporin-4 (AQP4) [, , ], a water channel protein predominantly found in the central nervous system (CNS) [, ]. Its primary role in scientific research is to elucidate the role of AQP4 in various physiological and pathological processes in the CNS and other organ systems.
While specific synthesis methods for TGN-020 are not detailed in the provided literature, a virtual screening study identified a novel tautomer of TGN-020 with a distinct hydrogen bonding pattern [, ]. This tautomer served as a template for identifying structurally similar compounds with improved pharmacological properties, leading to the discovery of ORI-TRN-002 [, ]. This suggests a potential synthesis route based on structural modification of TGN-020.
TGN-020 exerts its effects by selectively binding to and inhibiting AQP4 water channels [, , ]. While the precise binding site and mechanism of inhibition remain to be fully elucidated, this interaction effectively reduces water permeability across cell membranes [, ], impacting various physiological processes dependent on AQP4-mediated water transport.
a) Cerebral Ischemia (Stroke): TGN-020 administration has been shown to reduce brain edema, infarct size, and neurological deficits in rodent models of ischemic stroke [, , , , ]. These protective effects are attributed to its ability to limit water influx into the brain parenchyma, attenuating edema formation and subsequent tissue damage.
b) Traumatic Brain Injury (TBI): Studies using TBI models have demonstrated that TGN-020 can improve functional recovery, reduce neuronal apoptosis, and ameliorate brain edema and blood-brain barrier disruption []. These findings suggest a potential therapeutic role for AQP4 inhibition in mitigating TBI-induced secondary injury mechanisms.
c) Epilepsy: TGN-020 has been shown to reduce the frequency of epileptiform activity in a rat model of epilepsy []. This suggests a potential link between AQP4 function and seizure susceptibility, warranting further investigation into its therapeutic potential for epilepsy.
d) Diabetic Retinopathy: Studies have shown that TGN-020 can suppress retinal edema in diabetic rats, potentially by inhibiting VEGF expression and reducing ROS production in retinal Müller cells [, ]. This highlights its potential as a therapeutic target for diabetic retinopathy and other retinal diseases associated with edema.
e) Glymphatic System Function: Research utilizing TGN-020 has provided insights into the role of AQP4 in the glymphatic system, a brain-wide network responsible for waste clearance [, , , , , ]. These studies suggest that AQP4 inhibition can modulate glymphatic transport and potentially influence the clearance of amyloidogenic proteins, relevant to neurodegenerative diseases like Alzheimer's disease.
f) Imaging Studies: The development of [11C]TGN-020, a radiolabeled version of TGN-020, has enabled Positron Emission Tomography (PET) imaging of AQP4 in vivo [, ]. This advance allows for non-invasive visualization and quantification of AQP4 levels in the brain, facilitating research on AQP4's role in various neurological disorders and potentially aiding in the diagnosis and monitoring of these conditions.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2